REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]C)[CH:11]=2)[CH:6]=[N:5][CH:4]=1)[CH3:2].B(Br)(Br)Br.[OH-].[Na+]>ClC(Cl)C>[CH2:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[CH:6]=[N:5][CH:4]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CN=CC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Type
|
ADDITION
|
Details
|
The solution was poured on ice water, pH
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichloromethane:isopropanol 3:1
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CN=CC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |